4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring both fluorine and ethoxy groups, suggests potential for significant biological activity and specificity in binding to molecular targets.
Mechanism of Action
Target of Action
The compound might be involved in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.
Mode of Action
The compound likely participates in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the protodeboronation of pinacol boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .
Result of Action
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . These results suggest that the compound can be used as a building block in organic synthesis .
Action Environment
The success of the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability might be influenced by the environmental conditions under which the reaction takes place.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: To enhance efficiency and scalability.
Purification Techniques: Employing large-scale chromatography or crystallization methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the piperidine ring.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the piperidine ring or the sulfonamide group.
Hydrolysis Products: The corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential antibacterial or antiviral agent due to its sulfonamide structure.
Biological Studies: Investigating its binding affinity and specificity to various biological targets.
Chemical Biology: Used as a probe to study sulfonamide interactions in biological systems.
Pharmaceutical Development: Exploring its potential as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluorobenzenesulfonamide: Lacks the piperidine moiety but shares the sulfonamide and fluorine functionalities.
N-(4-ethoxy-3-fluorobenzyl)piperidine: Similar piperidine structure but without the sulfonamide group.
Uniqueness
4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a fluorinated aromatic ring and a piperidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O4S/c1-3-24-17-5-4-15(12-16(17)18)25(21,22)19-13-14-6-8-20(9-7-14)10-11-23-2/h4-5,12,14,19H,3,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCRGWOMILBRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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